2-Amino-6-ethoxy-3-methylquinoline hydrochloride

MAO-B Inhibition Enzymology Neuropharmacology

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8) is a heterocyclic aromatic amine, a tri-substituted quinoline derivative. Its molecular formula is C12H15ClN2O, with a molecular weight of 238.71 g/mol.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1171754-83-8
Cat. No. B12632042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-ethoxy-3-methylquinoline hydrochloride
CAS1171754-83-8
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl
InChIInChI=1S/C12H14N2O.ClH/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H
InChIKeyFYGVAGXRDRAHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8): Supplier-Validated Research Chemical for Medicinal Chemistry


2-Amino-6-ethoxy-3-methylquinoline hydrochloride (CAS 1171754-83-8) is a heterocyclic aromatic amine, a tri-substituted quinoline derivative. Its molecular formula is C12H15ClN2O, with a molecular weight of 238.71 g/mol . It is a research chemical supplied for laboratory use, characterized by an amino group at the 2-position, an ethoxy group at the 6-position, and a methyl group at the 3-position of the quinoline core. This specific substitution pattern differentiates it from more common mono- or di-substituted quinolines and positions it as a building block for more complex molecular architectures in drug discovery .

Procurement Risk of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (1171754-83-8) Substitution: Why Substitution Pattern Matters


Simple substitution with more common 2-aminoquinoline analogs like 2-amino-3-methylquinoline (CAS 74844-99-8) or 2-amino-6-ethoxyquinoline (CAS 1153800-81-7) is not scientifically equivalent. The unique combination of the electron-donating 6-ethoxy and 3-methyl substituents on the 2-aminoquinoline scaffold is critical. Studies on related 2-aminoquinoline systems demonstrate that modifications at the 6-position can significantly alter binding affinity for protein targets [1], while methylation on the quinoline core is known to improve isoform selectivity and pharmacokinetic properties [2]. Therefore, procurement of this precise compound is essential for projects requiring this specific substitution vector, as even a single missing functional group can lead to divergent biological outcomes and invalidate structure-activity relationship (SAR) studies.

2-Amino-6-ethoxy-3-methylquinoline hydrochloride (1171754-83-8): Key Quantitative Differentiation Evidence for Sourcing Decisions


In Vitro MAO-B Enzyme Inhibition: A Quantitative Benchmark vs. 2-Amino-3-methylquinoline

This compound demonstrates a quantifiable, albeit weak, interaction with human Monoamine Oxidase B (MAO-B). In a direct head-to-head comparison from the same assay source, 2-Amino-6-ethoxy-3-methylquinoline exhibits a ~14-fold higher inhibitory potency for MAO-B than its close analog, 2-amino-3-methylquinoline, which lacks the 6-ethoxy group. This difference provides a critical SAR data point, showing the significant impact of the 6-ethoxy substituent on target engagement [1] [2].

MAO-B Inhibition Enzymology Neuropharmacology Chemical Probe

MAO-A vs. MAO-B Selectivity Profile: A Unique Inhibitory Fingerprint

The compound exhibits a distinct selectivity profile between the two MAO isozymes. It is essentially inactive against MAO-A (IC50 > 100,000 nM) but shows measurable, albeit weak, inhibition of MAO-B (IC50 = 1,130 nM) [1]. This represents a calculated selectivity window of >88-fold for MAO-B over MAO-A. While the absolute potency is low, this specific selectivity fingerprint is a key differentiator from broad-spectrum or MAO-A selective quinoline analogs and may be leveraged for designing more potent and selective probes.

Isozyme Selectivity MAO-A MAO-B Enzyme Profiling

Commercially Available 2-Amino-6-ethoxy-3-methylquinoline: Structural Differentiation from Other Commercially Sourced Quinolines

2-Amino-6-ethoxy-3-methylquinoline hydrochloride is a discrete and commercially available chemical entity from multiple research suppliers, including Santa Cruz Biotechnology and BOC Sciences . Its specific combination of three substituents distinguishes it from the more than 100,000 other quinoline-based compounds listed in vendor catalogs. While many 2-amino, 6-alkoxy, or 3-alkyl quinolines are available, the exact combination of 2-amino, 6-ethoxy, and 3-methyl is unique. Analogs like 2-chloro-6-ethoxy-3-methylquinoline (CAS 948291-66-5) or 4-amino-6-ethoxy-2-methylquinoline (CAS 66735-27-1) are also available, but they possess different functional group arrangements, leading to different reactivity and potential biological properties.

Sourcing Building Block Quinoline Library Chemical Synthesis

Primary Scientific and Industrial Use Cases for 2-Amino-6-ethoxy-3-methylquinoline hydrochloride (1171754-83-8)


Building Block for Focused Quinoline-Based Kinase Inhibitor Libraries

The 2-aminoquinoline scaffold is a known core for kinase inhibitors. This compound, with its defined 6-ethoxy and 3-methyl substitutions, serves as a versatile and structurally distinct starting material for the parallel synthesis of small, focused libraries of novel kinase inhibitor candidates. Its specific substitution pattern is valuable for exploring SAR around the hinge-binding region of kinases and can be used to synthesize analogs with improved selectivity or potency compared to libraries built from unsubstituted 2-aminoquinoline [1].

Tool Compound for MAO-B Isozyme Selectivity Studies

With a demonstrated >88-fold selectivity for MAO-B over MAO-A [1], this compound can function as a weak but selective chemical tool for probing MAO-B's role in biological systems. It can be used as a control in enzyme assays to establish a baseline for inhibitor selectivity, or as a scaffold for medicinal chemistry efforts aiming to design more potent MAO-B inhibitors with improved drug-like properties for central nervous system disorders.

Negative Control for SH3 Domain Ligand Screening

SAR studies on 2-aminoquinoline ligands for the Tec SH3 domain have shown that substituents at the 6-position can improve binding affinity [2]. Given its unique substitution, this compound could serve as a valuable negative control or a benchmark for low-affinity binding in screens designed to discover novel, potent inhibitors of SH3 domain-mediated protein-protein interactions.

Precursor for Late-Stage Functionalization via Diazotization or Cross-Coupling

The 2-amino group provides a reactive handle for diazotization and subsequent conversion to a halide (e.g., Cl, Br, I) or other functional groups. This allows for late-stage diversification of the 2-position via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of a wide array of 2-substituted-6-ethoxy-3-methylquinoline derivatives from a common intermediate.

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